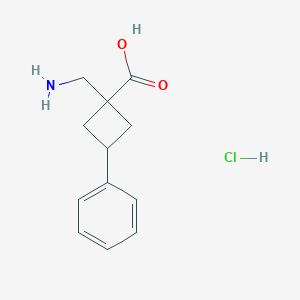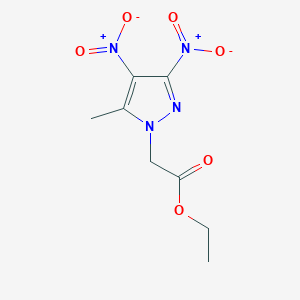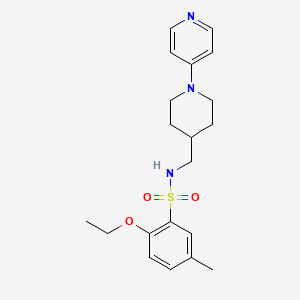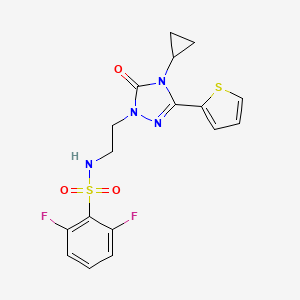![molecular formula C13H11NO4 B2716281 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid CAS No. 950028-97-4](/img/structure/B2716281.png)
2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid” is a chemical compound with the CAS Number: 950028-97-4 . It has a molecular weight of 245.23 . The IUPAC name for this compound is [3- (2-pyridinyloxy)phenoxy]acetic acid . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid” is 1S/C13H11NO4/c15-13(16)9-17-10-4-3-5-11(8-10)18-12-6-1-2-7-14-12/h1-8H,9H2,(H,15,16) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid” is a powder that is stored at room temperature . It has a molecular weight of 245.23 . The IUPAC name for this compound is [3- (2-pyridinyloxy)phenoxy]acetic acid .Scientific Research Applications
Anti-Fibrosis Activity
This compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have shown promising anti-fibrosis activity . These derivatives were evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some of them displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .
Photophysical Behavior
The compound has been studied for its intricate photophysical behavior . The study observed the temporal evolution of the photo-generated excitons which give rise to the HEF stimulated emission (S1 –S0) or to the photoinduced absorption band PIA 2 (S1 –Sn), while the band at 450 nm is associated to the generation of charged states .
Synthesis of Fine Chemicals
The compound is used as a raw material in the synthesis of fine chemicals . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes.
Organic Intermediate
It is also used as an organic intermediate . Organic intermediates are used in the production of a wide variety of products, including pharmaceuticals, dyes, and plastics.
Pharmaceutical Intermediate
The compound serves as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components in the production of active pharmaceutical ingredients (APIs), which are then used in the production of drugs.
Potential Biological Activities
The compound has been used to prepare libraries of novel heterocyclic compounds with potential biological activities . These libraries can then be screened for a wide range of biological activities, potentially leading to the discovery of new drugs.
Safety and Hazards
The safety information for “2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid” indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-(3-pyridin-2-yloxyphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-13(16)9-17-10-4-3-5-11(8-10)18-12-6-1-2-7-14-12/h1-8H,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSNMVHHPWXBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2716198.png)


![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2716205.png)

![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2716208.png)







